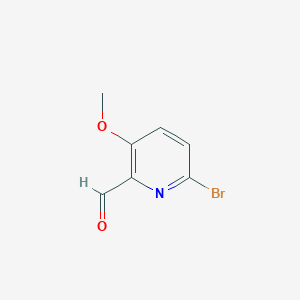

6-Bromo-3-methoxypicolinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJHFXRPMHJWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743255 | |

| Record name | 6-Bromo-3-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945954-95-0 | |

| Record name | 6-Bromo-3-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Substituted Picolinaldehydes

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-methoxypicolinaldehyde

This guide provides a comprehensive overview of the synthesis of this compound, a key heterocyclic building block for researchers in medicinal chemistry and drug development. This document delves into the strategic considerations for its synthesis, outlines a robust experimental protocol based on established chemical principles, and provides the necessary data for its characterization.

Substituted pyridines are a cornerstone of modern pharmaceuticals and agrochemicals. Within this class, picolinaldehydes (2-formylpyridines) are exceptionally versatile intermediates.[1] The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including the formation of Schiff bases, Wittig reactions, and reductive aminations, enabling the construction of complex molecular architectures.[1]

The specific compound, this compound, incorporates three key functional groups onto the pyridine core:

-

An aldehyde at the C2 position, primed for nucleophilic attack and chain extension.

-

A methoxy group at the C3 position, an electron-donating group that modulates the electronic properties of the ring.

-

A bromo group at the C6 position, which can act as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, allowing for late-stage diversification of drug candidates.

This unique combination of functionalities makes it a valuable precursor for synthesizing highly functionalized pyridine derivatives for screening in drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a primary disconnection at the C-C bond of the formyl group or, more practically, a functional group interconversion (FGI) from a more stable precursor like a hydroxymethyl or methyl group.

Caption: Retrosynthetic analysis of this compound.

The most direct and reliable synthetic strategy involves the oxidation of the corresponding primary alcohol, (6-bromo-3-methoxypyridin-2-yl)methanol. This alcohol precursor can, in turn, be synthesized from a suitable pyridine derivative via formylation. This multi-step, function-group-interconversion approach is often preferred in heterocyclic chemistry as it avoids the harsh conditions or regioselectivity issues that can be associated with direct C-H formylation of complex pyridines.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computational data for the target compound is essential for its handling and characterization.

| Property | Value | Reference |

| CAS Registry Number | 945954-95-0 | [2] |

| Molecular Formula | C₇H₆BrNO₂ | |

| Molecular Weight | 216.03 g/mol | |

| Appearance | Typically a solid (e.g., powder/crystals) | |

| Melting Point | 104-110 °C (for the related 6-Bromo-3-pyridinecarboxaldehyde) | |

| SMILES | O=Cc1nccc(Br)c1OC |

Note: Experimental data such as exact melting point and specific spectroscopic peak assignments should be determined empirically.

Recommended Synthetic Protocol

This protocol details a robust two-step synthesis starting from 2,6-dibromo-3-methoxypyridine. The workflow is designed to be reproducible and scalable for laboratory settings.

References

"physicochemical properties of 6-Bromo-3-methoxypicolinaldehyde"

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromo-3-methoxypicolinaldehyde

Abstract

This compound is a substituted pyridine derivative increasingly recognized for its utility as a versatile building block in synthetic and medicinal chemistry. Its bifunctional nature, featuring a reactive aldehyde and a synthetically adaptable bromo-pyridine core, makes it a valuable precursor for complex molecular architectures. Notably, its classification as a "Protein Degrader Building Block" positions it at the forefront of targeted protein degradation research, a rapidly advancing therapeutic modality.[1] This guide provides a detailed examination of the core physicochemical properties of this compound, offering predictive spectroscopic analyses, validated experimental protocols, and essential safety guidelines tailored for researchers, scientists, and professionals in drug development.

Introduction and Molecular Overview

This compound (CAS No. 945954-95-0) is a heterocyclic aldehyde that serves as a key intermediate in the synthesis of novel organic compounds.[2][3] The strategic placement of the bromo, methoxy, and aldehyde functional groups on the pyridine ring allows for a wide range of chemical transformations, making it particularly valuable for constructing compound libraries for high-throughput screening and developing targeted therapeutics.[4][5]

Chemical Structure

The molecular structure consists of a pyridine ring substituted at the C2 position with an aldehyde group, at the C3 position with a methoxy group, and at the C6 position with a bromine atom.

Caption: Chemical structure of this compound.

Chemical Identifiers

A consolidated list of identifiers for this compound is provided below for unambiguous reference.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1][6] |

| Synonyms | 6-Bromo-3-methoxypyridine-2-carboxaldehyde | [2] |

| CAS Number | 945954-95-0 | [1][2][6] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][6][7] |

| Molecular Weight | 216.03 g/mol | [1][2][6][7] |

| InChI Key | ATJHFXRPMHJWAT-UHFFFAOYSA-N | [2][7][8] |

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. These parameters influence solubility, membrane permeability, and formulation characteristics, which are vital for drug development.

| Property | Value | Implication for Research | Source(s) |

| Density | 1.606 g/cm³ | Useful for formulation, reaction stoichiometry, and process scale-up calculations. | [2][7] |

| Exact Mass | 214.95800 Da | Essential for high-resolution mass spectrometry (HRMS) to confirm elemental composition. | [2] |

| Polar Surface Area (PSA) | 39.2 Ų | Suggests good potential for cell membrane permeability (typically PSA < 140 Ų). | [2] |

| XLogP3 (Lipophilicity) | 1.6 | Indicates moderate lipophilicity, balancing aqueous solubility and lipid membrane penetration. | [2] |

| Melting Point | Not available | While not publicly documented, this property is crucial for assessing purity and stability. It would be determined experimentally via DSC or a melting point apparatus. | [7] |

| Boiling Point | Not available | Not typically determined for solids; likely to decompose at high temperatures. | [7] |

Spectroscopic and Analytical Characterization

Robust analytical characterization is the cornerstone of chemical research, ensuring the identity, purity, and structure of the compound. While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show four distinct signals.

-

Aldehyde Proton (CHO): A singlet appearing far downfield (δ ≈ 9.8–10.2 ppm) due to the strong deshielding effect of the carbonyl group.

-

Pyridine Protons (Ar-H): Two doublets in the aromatic region (δ ≈ 7.5–8.5 ppm), corresponding to the two hydrogens on the pyridine ring. Their specific shifts and coupling constants would confirm their relative positions.

-

Methoxy Protons (OCH₃): A sharp singlet (δ ≈ 3.9–4.2 ppm), integrating to three protons.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure.

-

Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal (δ ≈ 190–195 ppm).

-

Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ ≈ 110–160 ppm), including the carbon bearing the bromine (which will be less intense) and the carbon attached to the methoxy group.

-

Methoxy Carbon (OCH₃): A signal in the upfield region (δ ≈ 55–60 ppm).

-

This protocol provides a standardized method for acquiring high-quality NMR data for this compound.

-

Sample Preparation: Accurately weigh 5–10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

-

Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Data Acquisition: Place the tube in the NMR spectrometer (300 MHz or higher is recommended). Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).[4] Subsequently, acquire a proton-decoupled ¹³C spectrum, which will require a greater number of scans for adequate signal-to-noise.[4]

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Predicted Absorption Bands:

-

~3050–3100 cm⁻¹ (Medium): Aromatic C-H stretching.

-

~2850 cm⁻¹ & ~2750 cm⁻¹ (Medium): Aldehyde C-H stretching (Fermi doublet).

-

~1700–1720 cm⁻¹ (Strong): Carbonyl (C=O) stretching of the aldehyde, a highly characteristic peak.

-

~1550–1600 cm⁻¹ (Medium-Strong): Pyridine ring C=C and C=N stretching vibrations.

-

~1250 cm⁻¹ (Strong): Asymmetric C-O-C stretching of the methoxy ether group.

-

< 1000 cm⁻¹ (Medium): C-Br stretching vibration.

-

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the elemental formula of the molecule.

-

Expected Fragmentation Pattern: The most critical diagnostic feature in the mass spectrum of a bromo-compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

-

Molecular Ion Peak: The mass spectrum will exhibit a characteristic "doublet" for the molecular ion (M⁺).

-

[M]⁺ Peak: at m/z ≈ 215, corresponding to the molecule containing ⁷⁹Br.

-

[M+2]⁺ Peak: at m/z ≈ 217, corresponding to the molecule containing ⁸¹Br. The near-equal intensity of these two peaks is a definitive indicator of the presence of a single bromine atom in the molecule.[4]

-

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

-

Aldehyde Group: This site is susceptible to nucleophilic attack, making it ideal for reactions such as Wittig olefination, reductive amination to form secondary amines, and condensation reactions.

-

C-Br Bond: The bromine atom on the electron-deficient pyridine ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of aryl, alkyl, or amino groups at the C6 position.

This dual reactivity makes the compound a powerful scaffold, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other protein degraders, where different fragments must be precisely linked together.[1]

References

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. 945954-95-0|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempanda.com [chempanda.com]

- 6. This compound [acrospharma.co.kr]

- 7. CAS:945954-95-0 FT-0699254 this compound Product Detail Information [finetechchem.com]

- 8. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to 6-Bromo-3-methoxypicolinaldehyde: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of a Versatile Synthetic Intermediate

In the rapidly evolving landscape of medicinal chemistry and drug discovery, the strategic design of molecular scaffolds that enable the synthesis of novel therapeutics is of paramount importance. 6-Bromo-3-methoxypicolinaldehyde, a substituted pyridine derivative, has emerged as a critical building block, particularly in the burgeoning field of targeted protein degradation. Its unique arrangement of a reactive aldehyde, a synthetically versatile bromine atom, and a methoxy group on a pyridine ring makes it an attractive starting material for the construction of complex molecules, most notably ligands for E3 ubiquitin ligases used in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and pivotal role in the development of next-generation therapeutics.

Core Compound Identification and Properties

CAS Number: 945954-95-0[1]

Molecular Formula: C₇H₆BrNO₂[1]

IUPAC Name: 6-bromo-3-methoxypyridine-2-carbaldehyde[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Weight | 216.03 g/mol [1] |

| Exact Mass | 214.95800 u[1] |

| Density (Predicted) | 1.606 g/cm³[1] |

| XLogP3 (Predicted) | 1.6[1] |

| Polar Surface Area (PSA) | 39.2 Ų[1] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely in the δ 9.5-10.5 ppm region), the two aromatic protons on the pyridine ring, and the methoxy protons (typically around δ 3.8-4.0 ppm).

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display seven unique signals, including the carbonyl carbon of the aldehyde (in the δ 185-195 ppm range), the carbons of the pyridine ring, and the methoxy carbon.

Researchers are advised to acquire and interpret their own spectroscopic data for definitive structural confirmation and purity assessment. Several chemical suppliers offer analytical services, including NMR, HPLC, and LC-MS, for their products.

Synthesis of this compound: A Proposed Pathway

While specific, peer-reviewed synthetic protocols for this compound are not extensively detailed in the public domain, a plausible and efficient synthesis can be devised based on established pyridine chemistry. A common strategy involves the selective functionalization of a suitable pyridine precursor. One such proposed pathway starts from 2-amino-3-methoxypyridine.

Proposed Synthetic Workflow

The following multi-step synthesis is a logical approach to obtaining this compound.

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual guide based on analogous chemical transformations. Researchers should optimize conditions and perform appropriate safety assessments.

Step 1: Bromination of 2-Amino-3-methoxypyridine

-

To a solution of 2-amino-3-methoxypyridine in a suitable solvent (e.g., acetic acid), add a brominating agent such as a solution of bromine in hydrobromic acid at a controlled temperature.

-

The reaction mixture is stirred until the consumption of the starting material is observed (monitored by TLC or LC-MS).

-

The reaction is then worked up by neutralization and extraction to yield 2,6-dibromo-3-methoxypyridine.

Causality: The amino group in the starting material is a strong activating group, directing bromination to the ortho and para positions. The use of a strong brominating agent ensures the introduction of two bromine atoms.

Step 2: Selective Halogen-Metal Exchange

-

Dissolve 2,6-dibromo-3-methoxypyridine in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Slowly add a solution of an organolithium reagent, such as n-butyllithium. The regioselectivity of this step is crucial, with the lithium expected to replace the bromine at the more sterically accessible and electronically favorable 2-position.

Causality: The bromine at the 2-position is generally more reactive towards lithium-halogen exchange than the bromine at the 6-position in such pyridine systems.

Step 3: Formylation

-

To the solution of the generated organolithium intermediate at low temperature, add an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and then quench with a suitable aqueous solution.

-

Standard workup and purification by column chromatography will afford the final product, this compound.

Causality: The highly nucleophilic organolithium species readily attacks the electrophilic carbonyl carbon of DMF, which upon workup, hydrolyzes to the aldehyde.

Applications in Drug Discovery: A Gateway to PROTACs

The primary and most significant application of this compound is as a key intermediate in the synthesis of ligands for E3 ubiquitin ligases, which are essential components of PROTACs.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven pharmacology offers several advantages over traditional occupancy-based inhibitors.

Caption: The mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Role of this compound in E3 Ligase Ligand Synthesis

This compound is a precursor for the synthesis of ligands that bind to E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN). The aldehyde functionality can be readily converted into other functional groups, such as amines or alcohols, which can then be further elaborated. The bromine atom provides a convenient handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker or other parts of the E3 ligase ligand.

For instance, the aldehyde can undergo reductive amination to introduce an amine-containing side chain, which can then be acylated or alkylated. The bromine can be used to introduce aryl or heteroaryl groups, which are common features in potent E3 ligase ligands.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, data for structurally related compounds, such as 6-bromo-3-pyridinecarboxaldehyde, can provide guidance.

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

-

Hazards (based on related compounds): May cause skin, eye, and respiratory irritation.

Always consult the specific SDS provided by the supplier before handling this compound.

Future Perspectives

The demand for versatile chemical building blocks is ever-increasing as drug discovery programs delve into more complex biological targets. This compound is well-positioned to remain a valuable tool for medicinal chemists, particularly in the design and synthesis of novel PROTACs. Its synthetic tractability allows for the creation of diverse libraries of E3 ligase ligands, which is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of protein degraders. As the field of targeted protein degradation continues to expand to new E3 ligases and challenging disease targets, the utility of strategically functionalized scaffolds like this compound will undoubtedly grow.

References

A Comprehensive Technical Guide to 6-Bromo-3-methoxypicolinaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 6-Bromo-3-methoxypicolinaldehyde, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. Central to its utility is its precise molecular weight of 216.03 g/mol and a multifunctional structure featuring a pyridine core, a reactive aldehyde, a synthetically versatile bromide, and a methoxy group.[1][2] This document details the compound's physicochemical properties, outlines a robust protocol for its synthesis and characterization, and explores its critical role as an intermediate in the development of advanced therapeutics, including protein degraders and targeted enzyme inhibitors. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique chemical attributes.

Introduction: The Strategic Value of a Multifunctional Pyridine

Substituted pyridine rings are a cornerstone of modern pharmaceutical development, present in numerous approved drugs due to their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as versatile synthetic platforms. This compound (CAS No: 945954-95-0) emerges as a particularly valuable reagent within this class.[1][2] Its structure is strategically functionalized:

-

The Aldehyde Group: Serves as a key reactive handle for forming C-N and C-C bonds through reactions like reductive amination, condensation, and Wittig olefination, enabling the construction of complex molecular scaffolds.

-

The Bromo Substituent: Acts as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

The Methoxy Group: Functions as an electron-donating group that modulates the electronic properties of the pyridine ring, influencing reactivity and providing a potential metabolic blocking site or interaction point with biological targets.

This trifecta of functionalities makes this compound a highly sought-after intermediate for building libraries of novel compounds, particularly in the fields of oncology and neurodegenerative disease.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental to its application. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] |

| Exact Mass | 214.95800 u | [1] |

| CAS Number | 945954-95-0 | [1][2][4] |

| IUPAC Name | 6-bromo-3-methoxypyridine-2-carbaldehyde | [4] |

| Density | 1.606 g/cm³ | [1] |

| XLogP3 | 1.6 | [1] |

| Polar Surface Area (PSA) | 39.2 Ų | [1] |

| Purity (Typical) | ≥97% | [2] |

Synthesis and Structural Verification

The reliable synthesis and rigorous characterization of starting materials are prerequisites for any successful drug discovery campaign. While multiple synthetic routes are conceivable, a common and efficient laboratory-scale preparation involves the selective oxidation of the corresponding primary alcohol.

Synthetic Rationale and Strategy

The oxidation of (6-bromo-3-methoxypyridin-2-yl)methanol to the target aldehyde is a favored transformation. This precursor alcohol is often more stable and easier to handle than the aldehyde. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this purpose as it is a mild, chemoselective reagent for oxidizing allylic and benzylic-type alcohols, a class to which the substrate belongs. This method avoids harsh conditions and often results in clean conversions with straightforward purification.

Detailed Experimental Protocol: MnO₂ Oxidation

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a solution of (6-bromo-3-methoxypyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M concentration), add activated manganese dioxide (MnO₂, ~10 eq by weight).

-

Causality: DCM is chosen for its inertness and ability to dissolve the starting material while allowing for easy filtration of the solid MnO₂. A large excess of MnO₂ is used to drive the reaction to completion.

-

-

Reaction Execution: Stir the resulting black suspension vigorously at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting material spot. The reaction typically takes 12-24 hours.

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts. Wash the Celite® pad thoroughly with additional DCM.

-

Trustworthiness: This filtration step is critical for removing the inorganic reagent completely. A thorough wash ensures quantitative recovery of the product.

-

-

Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The crude product is often a solid.

-

Purification: Purify the crude material via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid.

Structural Verification (Self-Validation System)

-

¹H NMR: The proton NMR spectrum should confirm the presence of the aldehyde proton as a characteristic singlet at ~10 ppm. Other expected signals include two aromatic protons on the pyridine ring and a singlet for the methoxy group protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass, confirming the molecular weight. The characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) must be observed.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the aldehyde carbonyl (C=O) stretch.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Medicinal Chemistry

The synthetic utility of this compound is best illustrated by its application as a versatile building block in constructing complex, biologically active molecules.

Keystone Intermediate for PROTACs and Molecular Glues

A significant modern application for this compound is in the synthesis of targeted protein degraders.[2] It is classified as a "Protein Degrader Building Block," indicating its utility in constructing molecules like Proteolysis Targeting Chimeras (PROTACs).[2]

-

Signaling Pathway Context: PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for a target protein ("warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them.

-

Role of this compound: This aldehyde is an ideal starting point for synthesizing the "warhead" portion or for elaborating the linker. The aldehyde can be converted into an amine-binding motif via reductive amination, while the bromide allows for coupling to the linker or other parts of the final molecule. The development of such degraders is a key strategy in modern drug discovery.[5]

Caption: Role of this compound as a precursor for PROTAC synthesis.

Scaffold for Kinase and Bromodomain Inhibitors

The bromo-methoxy-pyridine core is a recognized pharmacophore in inhibitors of various enzyme classes, including kinases and epigenetic reader proteins like bromodomains.

-

Kinase Inhibition: Many kinase inhibitors bind to the ATP pocket of the enzyme. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, mimicking the adenine portion of ATP. The bromide at the 6-position can be replaced via Suzuki or Buchwald-Hartwig coupling to install larger aromatic systems that occupy hydrophobic regions of the binding site, thereby enhancing potency and selectivity.

-

Bromodomain Inhibition: The Bromo and Extra C-Terminal (BET) family of bromodomains are epigenetic readers that recognize acetylated lysine residues on histones and are targets for cancer and inflammation.[6] The methoxy-pyridine portion of the molecule can serve as a scaffold that, when appropriately functionalized via the aldehyde and bromide handles, can be elaborated into potent ligands that disrupt this protein-protein interaction.[6]

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this compound should always be consulted, data from closely related analogues like 6-bromonicotinaldehyde provide essential guidance.[7][8][9]

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses with side-shields, and a lab coat. | [1][7] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes. | [1][7] |

| Hazard Statements (Anticipated) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed. | [7] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. | [1][7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound is far more than a simple chemical; it is a strategic tool for the modern medicinal chemist. With a molecular weight of 216.03 g/mol , its well-defined structure offers three distinct and versatile chemical handles for molecular elaboration.[1][2] Its demonstrated utility as a building block for advanced therapeutic modalities, including protein degraders and targeted inhibitors, underscores its value.[2] A thorough understanding of its properties, synthetic protocols, and safe handling procedures, as detailed in this guide, empowers researchers to fully exploit its potential in the quest for novel and effective medicines.

References

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | CAS 945954-95-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. jk-sci.com [jk-sci.com]

- 5. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 6. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. 6-Bromonicotinaldehyde | 149806-06-4 - BuyersGuideChem [buyersguidechem.com]

Introduction: Navigating the Solubility Landscape of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Solubility of 6-Bromo-3-methoxypicolinaldehyde in Organic Solvents

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. Solubility, in particular, is a critical parameter that dictates the choice of reaction conditions, purification methods like recrystallization, and the development of formulations for biological screening.

This guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, assess, and utilize its solubility characteristics effectively. We will delve into the structural features of this compound that govern its solubility, provide a rationale for selecting appropriate solvents, and present a detailed protocol for its experimental determination.

Predicting Solubility: A Molecular Structure-Based Approach

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] By examining the functional groups and overall polarity of this compound, we can make informed estimations about its solubility in various organic solvents.

Structural Analysis of this compound

The key structural features of this compound (C7H6BrNO2, Molecular Weight: 216.03 g/mol ) are:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

-

Bromo Group (-Br): An electron-withdrawing and hydrophobic group that contributes to the molecule's overall molecular weight and can engage in halogen bonding.

-

Methoxy Group (-OCH3): The ether linkage introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor.

-

Aldehyde Group (-CHO): A polar functional group containing a carbonyl (C=O) moiety. The oxygen atom is a hydrogen bond acceptor.

Overall, the presence of the pyridine nitrogen, methoxy oxygen, and aldehyde oxygen imparts a degree of polarity to the molecule. However, the aromatic ring and the bromo substituent contribute to its nonpolar character. This amphiphilic nature suggests that this compound will exhibit solubility in a range of organic solvents, with optimal solubility likely in moderately polar solvents.

The Role of Solvent Polarity

The polarity of a solvent is a crucial factor in its ability to dissolve a given solute.[2] Solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.

-

Polar Protic Solvents (e.g., alcohols, water): These solvents can act as both hydrogen bond donors and acceptors. While the hydrogen bond accepting groups in this compound can interact with these solvents, the overall nonpolar character of the molecule may limit its solubility in highly polar protic solvents like water.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane, THF, DMSO, DMF): These solvents have dipole moments but lack acidic protons. They are effective at solvating polar molecules through dipole-dipole interactions. Solvents in this category are expected to be good candidates for dissolving this compound.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and primarily interact through weak van der Waals forces. The solubility of this compound in these solvents is likely to be limited due to the presence of its polar functional groups.

Based on this analysis, we can hypothesize the following solubility trend for this compound:

Good Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone Moderate Solubility: Methanol, Ethanol, Toluene Poor Solubility: Water, Hexane, Diethyl Ether

A Practical Guide to Solvent Selection and Properties

The following table provides a list of common organic solvents, categorized by their polarity, along with their key physical properties. This table should serve as a practical reference for selecting candidate solvents for solubility testing.

| Solvent | Formula | Polarity | Boiling Point (°C) | Density (g/mL) |

| Nonpolar | ||||

| Hexane | C6H14 | Nonpolar | 69 | 0.655 |

| Toluene | C7H8 | Nonpolar | 111 | 0.867 |

| Diethyl Ether | C4H10O | Nonpolar | 34.6 | 0.713 |

| Polar Aprotic | ||||

| Dichloromethane | CH2Cl2 | Polar Aprotic | 39.6 | 1.326 |

| Chloroform | CHCl3 | Polar Aprotic | 61.2 | 1.489 |

| Tetrahydrofuran (THF) | C4H8O | Polar Aprotic | 66 | 0.889 |

| Ethyl Acetate | C4H8O2 | Polar Aprotic | 77.1 | 0.902 |

| Acetone | C3H6O | Polar Aprotic | 56 | 0.784 |

| Acetonitrile | C2H3N | Polar Aprotic | 81.6 | 0.786 |

| Dimethylformamide (DMF) | C3H7NO | Polar Aprotic | 153 | 0.944 |

| Dimethyl Sulfoxide (DMSO) | C2H6SO | Polar Aprotic | 189 | 1.092 |

| Polar Protic | ||||

| Methanol | CH4O | Polar Protic | 64.7 | 0.792 |

| Ethanol | C2H6O | Polar Protic | 78.4 | 0.789 |

| Isopropanol | C3H8O | Polar Protic | 82.6 | 0.786 |

| Water | H2O | Polar Protic | 100 | 1.000 |

Data compiled from various sources.[3][4][5]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of specific solubility data, experimental determination is crucial. The following protocol outlines a reliable method for determining the qualitative and quantitative solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining after equilibration.

-

Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the vials.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered saturated solution.

-

Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a pre-prepared calibration curve of known concentrations of this compound.

-

Calculate the concentration of the saturated solution. The solubility is typically expressed in mg/mL or mol/L.

-

Safety and Handling

While a specific safety data sheet (SDS) for this compound may not be readily available, it is prudent to handle it with the care afforded to new chemical entities.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust.[6] Avoid contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with a robust experimental protocol, researchers can confidently select appropriate solvents for their specific applications. The principles and methodologies outlined here are broadly applicable to other novel compounds where solubility data is not yet established. Future work should focus on generating and publishing quantitative solubility data for this and other important synthetic intermediates to create a more comprehensive knowledge base for the scientific community.

References

Technical Guide: Physicochemical Characterization of 6-Bromo-3-methoxypicolinaldehyde with a Focus on Melting Point Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-methoxypicolinaldehyde is a substituted pyridine derivative of significant interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents and complex organic molecules.[1][2] A compound's melting point is a critical physicochemical parameter, offering insights into its purity, crystal lattice energy, and intermolecular forces. This guide provides a comprehensive overview of the known properties of this compound and addresses the current status of its melting point data. In the absence of a publicly documented, experimentally verified melting point for this specific compound, this document provides a detailed, field-proven protocol for its empirical determination, ensuring scientific integrity and empowering researchers to validate this crucial parameter in their own laboratories.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry, and this compound (CAS No. 945954-95-0) represents a versatile intermediate.[1] Its structure, featuring a bromine atom, a methoxy group, and an aldehyde on a pyridine ring, offers multiple reaction sites for diversification and library synthesis. The aldehyde group can undergo a wide range of transformations, including reductive amination, Wittig reactions, and oxidation, while the bromo-substituent is amenable to cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. Understanding the fundamental physical properties of this reagent is paramount for its effective use in process development, quality control, and reaction optimization.

Physicochemical Properties of this compound

While a specific melting point is not consistently reported in publicly accessible databases or by various chemical suppliers, a summary of its key identifiers and calculated properties is presented below.[1][3]

| Property | Value | Source |

| CAS Number | 945954-95-0 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| IUPAC Name | 6-bromo-3-methoxypyridine-2-carbaldehyde | [4] |

| Density (calculated) | 1.606 g/cm³ | [1] |

| Purity (typical) | ≥97% | [2] |

Melting Point Analysis: Current Status and Comparative Data

A thorough review of scientific literature and chemical supplier databases indicates that an experimentally determined melting point for this compound has not been authoritatively published. This highlights a common scenario in chemical research where novel or specialized reagents may lack a complete set of characterized physical data.

For contextual understanding, it is useful to examine a structurally similar compound. 6-Bromo-3-pyridinecarboxaldehyde (CAS No. 149806-06-4), which lacks the methoxy group at the 3-position, is a solid with a reported melting point range of 104-110 °C .[5] While this value provides a useful reference, it should not be assumed to be the melting point of this compound. The presence of the methoxy group can influence crystal packing and intermolecular forces, potentially leading to a different melting point.

Experimental Protocol for Melting Point Determination

The absence of a reported value necessitates empirical determination. The following protocol outlines a robust and self-validating method for accurately measuring the melting point of a solid organic compound like this compound using a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt).

Principle of Melting Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For pure substances, this transition occurs over a narrow range (typically 0.5-1.0 °C). The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[6] Therefore, a sharp melting point is a strong indicator of a compound's purity.

Materials and Equipment

-

This compound sample

-

Digital melting point apparatus

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle (optional, for pulverizing granular samples)

-

Spatula

-

Long glass tube or PVC pipe for packing

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity and depress the melting point.[7]

-

If the sample consists of large crystals, gently pulverize a small amount to a fine powder using a clean, dry mortar and pestle.[7]

-

Jab the open end of a capillary tube into the powdered sample to collect a small amount of material.[7]

-

-

Packing the Capillary Tube:

-

Invert the capillary tube so the sealed end is facing down. Gently tap the tube on a hard surface to encourage the solid to fall to the bottom.[7]

-

To achieve dense packing, drop the capillary tube (sealed end down) through a long, narrow tube (e.g., a 1-meter length of glass tubing or PVC pipe) onto the benchtop. The bouncing action will compact the sample tightly.[7]

-

Repeat until the packed sample height is between 2-3 mm.[7] An improperly packed or overly filled tube can lead to an artificially broad melting range.

-

-

Melting Point Measurement:

-

Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating the sample at a fast rate (e.g., 10-20 °C per minute).[6] This will provide an estimated melting range. Note the temperatures at which melting begins and is complete. Allow the apparatus to cool significantly before the next step.

-

Accurate Measurement:

-

Place a fresh, properly packed capillary tube into the melting point apparatus.[8]

-

Set the apparatus to heat rapidly to a temperature approximately 20 °C below the estimated melting point found in the preliminary run.[6][7]

-

Once this temperature is reached, slow the heating rate to 1-2 °C per minute.[6] A slow heating rate is crucial for an accurate reading, allowing the system to remain in thermal equilibrium.

-

Observe the sample closely through the magnified viewfinder.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last solid crystal melts completely (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

-

Data Validation:

-

For robust results, repeat the accurate measurement with at least two more fresh samples. The recorded melting ranges should be consistent.

-

Diagram of Experimental Workflow

Caption: Workflow for accurate melting point determination.

Safety and Handling Precautions

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Handling: Conduct all handling in a well-ventilated area, preferably a chemical fume hood. Wear suitable protective clothing, including gloves and safety glasses. Avoid creating and inhaling dust.[1]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

While the melting point of this compound is not currently established in the public domain, this guide provides the necessary framework for its empirical determination. By following the detailed protocol, researchers can confidently establish this critical physical constant, ensuring the quality and reliability of their starting materials. The accurate measurement of a sharp melting point serves as a primary indicator of purity, a cornerstone of reproducible and trustworthy scientific research. This process of empirical validation is fundamental to good laboratory practice and is an essential skill for professionals in the fields of chemistry and drug development.

References

Spectroscopic and Synthetic Profile of 6-Bromo-3-methoxypicolinaldehyde: A Technical Overview

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

6-Bromo-3-methoxypicolinaldehyde (CAS No. 945954-95-0) is a key heterocyclic building block in contemporary medicinal chemistry and materials science.[1][2] Its unique electronic and steric properties, arising from the interplay of a bromine substituent, a methoxy group, and an aldehyde function on the pyridine scaffold, make it an attractive starting material for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of this compound, supported by comparative data from structurally related analogs. Furthermore, it outlines standard protocols for spectroscopic data acquisition and interpretation, offering a foundational resource for researchers engaging with this versatile compound.

Molecular Structure and Physicochemical Properties

This compound possesses a pyridine ring substituted with a bromine atom at the 6-position, a methoxy group at the 3-position, and a formyl group (aldehyde) at the 2-position. This substitution pattern dictates its reactivity and spectroscopic behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 945954-95-0 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Appearance | Solid (predicted) | [3] |

| Density | 1.606 g/cm³ (predicted) | [1] |

| XLogP3 | 1.6 | [1] |

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of public experimental spectra for this compound, this section presents predicted spectroscopic data derived from established principles of spectroscopy and comparative analysis with structurally analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is anticipated to display three distinct signals in the aromatic and aldehyde regions, along with a singlet for the methoxy group. The chemical shifts are influenced by the anisotropic effects of the pyridine ring and the electronic effects of the substituents.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Analysis |

| ~10.0 - 10.5 | Singlet | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the adjacent pyridine nitrogen. Similar aldehyde protons in related structures like 6-bromopicolinaldehyde and 3-methoxybenzaldehyde resonate in this region.[4][5] |

| ~7.6 - 7.8 | Doublet | Aromatic proton (H-4) | This proton is expected to be a doublet due to coupling with the H-5 proton. Its chemical shift is influenced by the adjacent electron-withdrawing aldehyde group. |

| ~7.2 - 7.4 | Doublet | Aromatic proton (H-5) | This proton will appear as a doublet, coupled to the H-4 proton. The presence of the ortho-bromine atom will also influence its chemical shift. |

| ~3.9 - 4.1 | Singlet | Methoxy protons (-OCH₃) | The methoxy group protons will appear as a sharp singlet, with a chemical shift typical for methoxy groups attached to an aromatic ring. For example, the methoxy protons in 3-methoxybenzaldehyde appear around 3.82 ppm.[4] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum will provide key insights into the carbon framework of the molecule. The presence of seven distinct carbon signals is expected.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~190 - 195 | Aldehyde carbon (-CHO) | The carbonyl carbon of the aldehyde is significantly deshielded and typically appears in this downfield region.[4] |

| ~160 - 165 | C-3 (C-OCH₃) | The carbon atom attached to the electron-donating methoxy group will be shielded relative to other aromatic carbons. |

| ~150 - 155 | C-2 (C-CHO) | The carbon bearing the aldehyde group will be deshielded. |

| ~145 - 150 | C-6 (C-Br) | The carbon atom bonded to the bromine atom will have its chemical shift influenced by the heavy atom effect. |

| ~125 - 130 | C-4 | Aromatic CH carbon. |

| ~115 - 120 | C-5 | Aromatic CH carbon. |

| ~55 - 60 | Methoxy carbon (-OCH₃) | The carbon of the methoxy group will appear in the typical range for such functionalities.[4] |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and C-O stretching vibrations, as well as vibrations associated with the substituted pyridine ring.

Table 4: Predicted IR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Comparative Analysis |

| ~1700 - 1720 | Strong | C=O stretching (aldehyde) | This is a characteristic and strong absorption for the carbonyl group in aromatic aldehydes.[6] |

| ~2820 and ~2720 | Medium | C-H stretching (aldehyde) | These two weak bands, known as Fermi doublets, are characteristic of the aldehyde C-H bond. |

| ~1580 - 1600 | Medium to Strong | C=C and C=N stretching (pyridine ring) | Aromatic ring stretching vibrations typically appear in this region. |

| ~1250 - 1300 | Strong | Asymmetric C-O-C stretching (aryl ether) | The stretching of the aryl-O-CH₃ bond is expected to give a strong absorption band. |

| ~1000 - 1050 | Medium | Symmetric C-O-C stretching (aryl ether) | The symmetric stretch will also be present. |

| ~1100 | Medium | C-Br stretching | The carbon-bromine stretching vibration is expected in this region.[7] |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Relative Abundance | Assignment |

| 215/217 | ~1:1 | [M]⁺• (Molecular ion peak) |

| 186/188 | Variable | [M-CHO]⁺ |

| 172/174 | Variable | [M-CH₃O]⁺ |

| 157 | Variable | [M-Br]⁺ |

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Workflow

Caption: Workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Synthetic Considerations and Reactivity

The synthetic utility of this compound stems from the reactivity of its functional groups. The aldehyde can undergo nucleophilic addition, condensation, and oxidation/reduction reactions. The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Caption: Reactivity map of this compound.

Conclusion

References

Introduction: The Strategic Importance of 6-Bromo-3-methoxypicolinaldehyde

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-3-methoxypicolinaldehyde

This compound is a highly functionalized pyridine derivative that serves as a critical building block in contemporary medicinal chemistry and drug discovery. Its unique arrangement of a bromine atom, a methoxy group, and an aldehyde on the pyridine core provides three distinct points for chemical modification. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, the bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the methoxy group influences the electronic properties and metabolic stability of derivative compounds. This trifecta of functionality makes it an invaluable intermediate in the synthesis of complex molecular architectures, including potent enzyme inhibitors and modulators of biological pathways.

This guide provides an in-depth analysis of the common and emerging synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical logic that governs each pathway. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to synthesis begins with retrosynthesis—a method of deconstructing the target molecule to identify potential precursor molecules and, ultimately, viable starting materials. The key disconnections for this compound center on the introduction of the aldehyde (formyl) group.

Caption: Retrosynthetic pathways for this compound.

This analysis reveals three primary strategies:

-

Direct Formylation: Introducing the aldehyde group onto a pre-functionalized 2-Bromo-5-methoxypyridine ring.

-

Selective Formylation: Differentiating between two bromine atoms on a 2,6-Dibromo-3-methoxypyridine scaffold.

-

Functional Group Interconversion: Oxidizing a precursor alcohol, (6-Bromo-3-methoxypyridin-2-yl)methanol.

Each strategy relies on a different commercially available or readily synthesized starting material, and the choice between them depends on factors such as cost, scalability, and available laboratory equipment.

Strategy 1: Directed ortho-Metalation (DoM) of 2-Bromo-5-methoxypyridine

This is arguably the most direct and convergent approach. It leverages the directing ability of the methoxy group and the bromine atom to selectively deprotonate the C2 position of the pyridine ring, followed by quenching with an electrophilic formylating agent.

Starting Material: 2-Bromo-5-methoxypyridine

Causality & Expertise: The methoxy group at the 3-position is a powerful ortho-directing group. However, the most acidic proton on the pyridine ring is typically adjacent to the nitrogen. In this case, the C2 proton is activated by both the adjacent nitrogen and the C3-methoxy group. The bromine at C6 further enhances the acidity of the C2 proton. This electronic landscape makes the C2 position highly susceptible to deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[1] LTMP is often preferred as it is less likely to engage in nucleophilic addition to the pyridine ring. Following deprotonation, the resulting lithiated intermediate is a potent nucleophile that readily attacks an electrophile like N,N-Dimethylformamide (DMF) to install the formyl group.

Caption: Workflow for Directed ortho-Metalation (DoM) pathway.

Detailed Experimental Protocol

This protocol is a representative example synthesized from established methodologies for directed metalation of substituted pyridines.[1][2]

-

Preparation of the Base (LTMP): To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add n-butyllithium (1.15 equivalents, 2.5 M in hexanes) dropwise at -20 °C. Stir the resulting solution for 30 minutes at this temperature.

-

Metalation: Cool the freshly prepared LTMP solution to -78 °C (acetone/dry ice bath). Add a solution of 2-bromo-5-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise over 15 minutes. Stir the deep red or brown reaction mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture. The color will typically lighten. Continue stirring at -78 °C for an additional 30 minutes.

-

Quench and Workup: Allow the reaction to warm to 0 °C before quenching with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

| Parameter | Condition / Reagent | Purpose |

| Starting Material | 2-Bromo-5-methoxypyridine | Provides the core scaffold. |

| Base | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | Strong, sterically hindered base for selective deprotonation. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent stable to strong bases at low temperatures. |

| Temperature | -78 °C | Prevents side reactions and decomposition of the lithiated intermediate. |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Electrophilic source of the aldehyde group. |

| Typical Yield | 65-80% | Varies based on purity of reagents and strict anhydrous conditions. |

Strategy 2: Selective Halogen-Metal Exchange from 2,6-Dibromo-3-methoxypyridine

This strategy is useful when 2,6-Dibromo-3-methoxypyridine is a more accessible or cost-effective starting material. The key challenge is achieving selective reaction at the C2 bromine over the C6 bromine.

Starting Material: 2,6-Dibromo-3-methoxypyridine

Causality & Expertise: Halogen-metal exchange is a powerful tool for generating organometallic reagents. The rate of exchange is influenced by both steric and electronic factors. The bromine at the C2 position is electronically activated by the adjacent ring nitrogen, making it more susceptible to exchange with an organolithium reagent like n-butyllithium (n-BuLi) compared to the bromine at C6. Performing the reaction at very low temperatures (-78 °C to -100 °C) is critical to favor the kinetically controlled formation of the 2-lithio species and prevent competing reactions, such as attack at the C6 position or decomposition. Once the 2-lithio-6-bromo-3-methoxypyridine intermediate is formed, it is trapped with DMF as in Strategy 1.

Caption: Workflow for selective Halogen-Metal Exchange pathway.

Detailed Experimental Protocol

-

Setup: To a solution of 2,6-dibromo-3-methoxypyridine (1.0 equivalent) in anhydrous THF under an argon atmosphere, cool the mixture to -78 °C.

-

Exchange: Add n-butyllithium (1.0 equivalents, 2.5 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not rise above -75 °C. Stir the solution at this temperature for 15 minutes.

-

Formylation: Add anhydrous DMF (1.5 equivalents) dropwise. Stir for an additional 30 minutes at -78 °C.

-

Workup and Purification: Follow the same quench, workup, and purification procedure as described in Strategy 1.

| Parameter | Condition / Reagent | Purpose |

| Starting Material | 2,6-Dibromo-3-methoxypyridine | Dihalogenated precursor for selective functionalization. |

| Reagent | n-Butyllithium (n-BuLi) | Performs the halogen-metal exchange. |

| Stoichiometry | ~1.0 equivalent of n-BuLi | Crucial for mono-exchange; excess can lead to di-lithiation. |

| Temperature | -78 °C | Essential for kinetic control and selectivity. |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Electrophilic source of the aldehyde group. |

| Typical Yield | 50-70% | Highly dependent on precise temperature control and stoichiometry. |

Strategy 3: Palladium-Catalyzed Reductive Carbonylation

A more modern approach involves the palladium-catalyzed formylation of an aryl bromide using synthesis gas (a mixture of carbon monoxide and hydrogen).[3] This method avoids the use of cryogenic temperatures and pyrophoric organolithium reagents, making it attractive for larger-scale synthesis.

Starting Material: 2,6-Dibromo-3-methoxypyridine

Causality & Expertise: This reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The C2-Br bond is more reactive towards oxidative addition than the C6-Br bond due to the influence of the adjacent nitrogen. Following oxidative addition, CO insertion forms an aroyl-palladium intermediate. Finally, reductive elimination with a hydride source (from H₂ or a silane) releases the aldehyde product and regenerates the Pd(0) catalyst. The choice of ligand is critical for catalyst stability and turnover.[3][4] Bulky, electron-rich phosphine ligands like cataCXium® A are often effective.[3]

Caption: Workflow for Palladium-Catalyzed Formylation.

Detailed Experimental Protocol

This protocol is adapted from general procedures for palladium-catalyzed formylation of aryl bromides.[3]

-

Setup: In a high-pressure reactor, combine 2,6-dibromo-3-methoxypyridine (1.0 equivalent), palladium(II) acetate (1-2 mol%), cataCXium® A (2-4 mol%), and a suitable base such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) (2.0 equivalents) in a solvent like toluene.

-

Reaction: Seal the reactor, purge several times with argon, and then pressurize with a mixture of carbon monoxide and hydrogen (syngas, e.g., 1:1 ratio) to the desired pressure (e.g., 10-20 bar).

-

Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Workup and Purification: After cooling to room temperature and carefully venting the reactor, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

| Parameter | Condition / Reagent | Purpose |

| Starting Material | 2,6-Dibromo-3-methoxypyridine | Dihalogenated precursor. |

| Catalyst System | Pd(OAc)₂ / cataCXium® A | Facilitates the carbonylation cycle. |

| Carbon Source | Carbon Monoxide (CO) | Source of the carbonyl carbon. |

| Reducing Agent | Hydrogen (H₂) | Provides the hydride for reductive elimination. |

| Base | TMEDA | Acts as a scavenger for HBr generated in the reaction. |

| Conditions | High pressure, elevated temperature | Required to drive the catalytic cycle. |

| Typical Yield | 60-85% | Generally good yields with good selectivity. |

Comparative Analysis of Starting Materials

| Starting Material | Synthetic Strategy | Key Advantages | Key Challenges |

| 2-Bromo-5-methoxypyridine | Directed ortho-Metalation | High convergence, direct route, good yields. | Requires cryogenic temperatures (-78 °C), strict anhydrous conditions, use of pyrophoric reagents (n-BuLi). |

| 2,6-Dibromo-3-methoxypyridine | Halogen-Metal Exchange | Utilizes a potentially cheaper starting material. | Requires precise stoichiometric and temperature control to ensure selectivity; cryogenic conditions. |

| 2,6-Dibromo-3-methoxypyridine | Pd-Catalyzed Carbonylation | Avoids cryogenic temperatures and organolithiums; higher potential for scalability. | Requires specialized high-pressure equipment; catalyst cost can be a factor. |

Conclusion

The synthesis of this compound can be effectively achieved from several starting materials, with the optimal choice depending on the specific constraints and capabilities of the laboratory.

-

For small-scale, discovery chemistry , the Directed ortho-Metalation of 2-Bromo-5-methoxypyridine offers the most direct and reliable route, provided the necessary equipment for handling air-sensitive and cryogenic reactions is available.

-

For process development and scale-up , the Palladium-Catalyzed Carbonylation of 2,6-Dibromo-3-methoxypyridine presents a more attractive option due to its milder (non-cryogenic) conditions and avoidance of stoichiometric organometallic reagents.

Each pathway is underpinned by fundamental principles of organic chemistry, and a thorough understanding of these principles—from the directing effects in DoM to the catalytic cycle in carbonylation—is essential for successful execution and troubleshooting. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthesis of this valuable chemical intermediate.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-3-methoxypicolinaldehyde

For Immediate Release

A Comprehensive Guide for Chemical Research Professionals on the Safe and Effective Use of 6-Bromo-3-methoxypicolinaldehyde in Drug Discovery and Development.

In the intricate world of pharmaceutical synthesis and drug development, the utility of highly functionalized heterocyclic compounds is paramount. Among these, this compound stands out as a versatile intermediate, prized for its reactive sites that allow for complex molecular scaffolding. However, its chemical potential is intrinsically linked to a set of handling and safety considerations that demand rigorous attention. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the safety and handling protocols for this compound, grounded in established scientific principles and field-proven expertise.

Compound Profile and Hazard Identification

This compound (CAS No. 945954-95-0) is a solid organic compound with a molecular weight of 216.03 g/mol . Its structure, featuring a pyridine ring substituted with a bromine atom, a methoxy group, and an aldehyde, dictates its reactivity and its toxicological profile.

A thorough analysis of available safety data sheets and toxicological information on analogous structures, such as 3-bromopyridine and other pyridine aldehydes, indicates that this compound should be handled as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Classification | Description | GHS Hazard Statement |

| Acute Oral Toxicity | Harmful if swallowed. While specific LD50 data for this compound is not readily available, analogous compounds like 3-bromopyridine have a predicted oral LD50 in rats of approximately 365 mg/kg.[1] | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation. Prolonged or repeated contact can lead to dermatitis.[1] | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can result in significant damage.[1] | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. Inhalation of dust or fumes can irritate the nose, throat, and lungs.[1] | H335: May cause respiratory irritation |

It is crucial to note that, as with many specialized research chemicals, a comprehensive toxicological profile for this compound has not been fully established. Therefore, a conservative approach to handling, assuming a higher level of toxicity based on its structural motifs (a brominated pyridine aldehyde), is a cornerstone of safe laboratory practice.

Prudent Practices for Safe Handling and Storage

The safe utilization of this compound hinges on a multi-layered approach encompassing engineering controls, appropriate personal protective equipment (PPE), and stringent operational protocols.

Engineering Controls and Laboratory Environment

All manipulations of this compound should be conducted in a well-ventilated laboratory, and more specifically, within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure to any dust or volatile decomposition products. An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable. The following ensemble provides a robust barrier against the identified hazards:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in situations where there is a heightened risk of splashing.

-

Skin Protection: A flame-retardant lab coat should be worn at all times. Gloves are essential; given the nature of the compound and the solvents typically used in its reactions, nitrile or neoprene gloves are recommended. It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.

-

Respiratory Protection: For routine operations within a fume hood, additional respiratory protection is generally not required. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter should be used.

Storage and Incompatibility